molecular formula C19H21NO2 B2766768 (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone CAS No. 2034520-32-4

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2766768
CAS No.: 2034520-32-4
M. Wt: 295.382
InChI Key: PUVYBLFIDQFHIW-UHFFFAOYSA-N
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Description

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is a synthetic organic compound characterized by a complex molecular structure It features a cyclopropylmethoxy group attached to a pyrrolidine ring, which is further connected to a naphthalene moiety via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethyl halide.

    Pyrrolidine Ring Formation: The cyclopropylmethyl halide is then reacted with pyrrolidine under basic conditions to form the cyclopropylmethoxy-pyrrolidine intermediate.

    Naphthalene Attachment: The final step involves the reaction of the intermediate with naphthalen-1-ylmethanone under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a methylene group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropylmethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base.

Major Products

    Oxidation: Formation of naphthalen-1-ylcarboxylic acid derivatives.

    Reduction: Formation of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(phenyl)methanone
  • (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(benzyl)methanone
  • (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(anthracen-1-yl)methanone

Uniqueness

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(naphthalen-1-yl)methanone is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-19(18-7-3-5-15-4-1-2-6-17(15)18)20-11-10-16(12-20)22-13-14-8-9-14/h1-7,14,16H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVYBLFIDQFHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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